Cas no 40106-82-9 (8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine)
40106-82-9 structure
Product Name:8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
CAS No:40106-82-9
MF:C11H10N4S
MW:230.288899898529
CID:925314
PubChem ID:336252
Update Time:2025-04-19
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- [1]Benzothieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine, 8,9,10,11-tetrahydro-
- 7,8,9,10-Tetrahydro-1,2,3a,5-tetraaza-6-thiacyclopenta[c]fluorene
- 7,8,9,10-Tetrahydro-6-thia-1,2,3a,5-tetraaza-cyclopenta[c]fluorene
- 8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- 1,2,4-Triazolo< 3,4-c> pyrimidino< 4,5-b> tetrahydrobenzo< b> thiophene
- 8,9,10,11-tetrahydro-benzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- 8,9,10,11-Tetrahydrobenzo< b> thieno< 2,3-d> pyrimido< 3,4-a> -s-triazol
- AC1L7J8P
- CBDivE_004058
- NSC349836
- STK386358
- STOCK1S-61797
- 40106-82-9
- 10-THIA-3,4,6,8-TETRAAZATETRACYCLO[7.7.0.0(2),?.0(1)(1),(1)?]HEXADECA-1(9),2,4,7,11(16)-PENTAENE
- SR-01000400386-1
- MLS000058743
- DTXSID10319716
- Z56768703
- CHEMBL1527928
- GOMHVJXSMQEXRS-UHFFFAOYSA-N
- 8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine #
- SDCCGMLS-0034695.P002
- [1]Benzothieno[3,2-E]1,2,4-triazolo-[4,3-c]pyrimidine, 8,9,10,11-tetrahydro-
- AE-848/32731037
- 10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- SR-01000400386
- AKOS000519661
- NSC-349836
- EU-0068140
- SMR000069008
- 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
-
- Inchi: 1S/C11H10N4S/c1-2-4-8-7(3-1)9-10-14-13-6-15(10)5-12-11(9)16-8/h5-6H,1-4H2
- InChI Key: GOMHVJXSMQEXRS-UHFFFAOYSA-N
- SMILES: S1C2=C(C3=NN=CN3C=N2)C2=C1CCCC2
Computed Properties
- Exact Mass: 230.0628
- Monoisotopic Mass: 230.06261751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 71.3Ų
Experimental Properties
- PSA: 43.08
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Related Literature
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
40106-82-9 (8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent